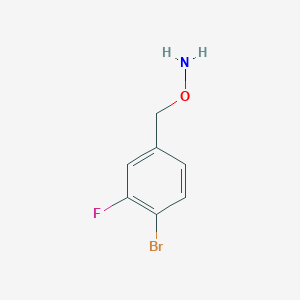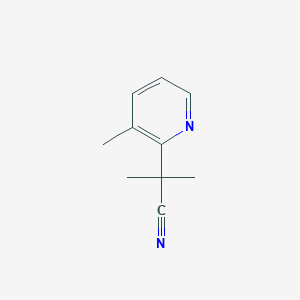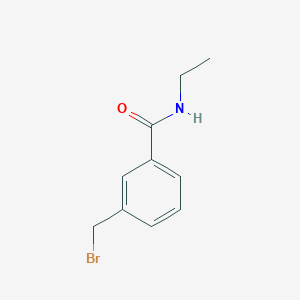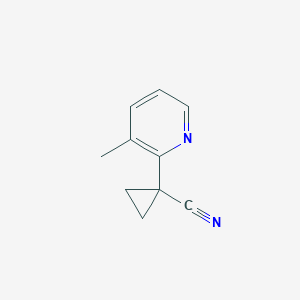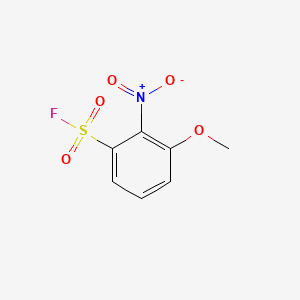
3-Methoxy-2-nitrobenzene-1-sulfonylfluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-nitrobenzene-1-sulfonylfluoride is an organic compound with the molecular formula C7H6FNO5S It is a derivative of nitrobenzene and sulfonyl fluoride, characterized by the presence of methoxy, nitro, and sulfonyl fluoride functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-nitrobenzene-1-sulfonylfluoride typically involves the reaction of 3-methoxy-2-nitrobenzenesulfonyl chloride with a fluoride source. A common method includes the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds under mild conditions and results in the formation of the desired sulfonyl fluoride compound.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves a one-pot synthesis from sulfonates or sulfonic acids . This method is advantageous due to its simplicity and the use of readily available reagents. The process typically involves the conversion of sulfonates to sulfonyl fluorides using a fluoride source under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-nitrobenzene-1-sulfonylfluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is reactive towards nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can react with the sulfonyl fluoride group.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.
Reduction: The major product is 3-methoxy-2-aminobenzene-1-sulfonylfluoride.
Oxidation: The major product is 3-hydroxy-2-nitrobenzene-1-sulfonylfluoride.
Aplicaciones Científicas De Investigación
3-Methoxy-2-nitrobenzene-1-sulfonylfluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Acts as a probe for studying enzyme mechanisms due to its ability to form covalent bonds with active site residues.
Medicine: Potential use in the development of enzyme inhibitors, particularly for serine proteases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-nitrobenzene-1-sulfonylfluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . This reactivity is exploited in the design of enzyme inhibitors and probes for studying enzyme function.
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-2-nitrobenzene: Similar structure but lacks the sulfonyl fluoride group.
2-Nitrobenzenesulfonyl Fluoride: Lacks the methoxy group but has similar reactivity.
3-Methoxybenzenesulfonyl Fluoride: Lacks the nitro group but has similar reactivity.
Uniqueness
3-Methoxy-2-nitrobenzene-1-sulfonylfluoride is unique due to the combination of methoxy, nitro, and sulfonyl fluoride groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H6FNO5S |
|---|---|
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
3-methoxy-2-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6FNO5S/c1-14-5-3-2-4-6(15(8,12)13)7(5)9(10)11/h2-4H,1H3 |
Clave InChI |
WEMWOHUOYUHRRA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)S(=O)(=O)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


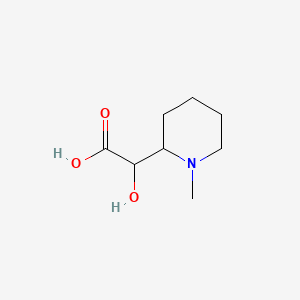
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)

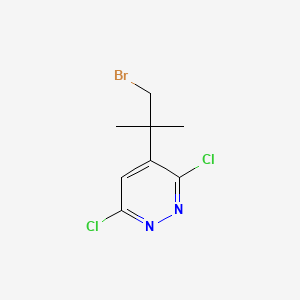
![(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol](/img/structure/B13606266.png)

